molecular formula C13H15NO3 B2900159 4-(Cyclobutanecarbonyl-amino)-benzoic acid methyl ester CAS No. 733763-87-6

4-(Cyclobutanecarbonyl-amino)-benzoic acid methyl ester

Cat. No.: B2900159
CAS No.: 733763-87-6
M. Wt: 233.267
InChI Key: QEVQARVJHUHBEI-UHFFFAOYSA-N
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Description

Historical Development and Research Context

The compound 4-(cyclobutanecarbonyl-amino)-benzoic acid methyl ester (CAS: 733763-87-6) emerged in the early 21st century as part of broader efforts to optimize benzoate derivatives for pharmacological applications. Its synthesis builds upon foundational work in esterification and amidation reactions, particularly methods developed for methyl 4-aminobenzoate. The introduction of the cyclobutanecarbonyl moiety represents a strategic modification aimed at enhancing steric and electronic properties for targeted molecular interactions. Early synthetic routes involved coupling 4-aminobenzoic acid methyl ester with cyclobutanecarbonyl chloride under basic conditions, a methodology refined from earlier esterification protocols. By 2025, this compound had become commercially available through specialty chemical suppliers, reflecting its utility as a research intermediate.

Key milestones in its development include:

  • 2009 : Structural analogs featuring cyclobutane rings gained attention in metabotropic glutamate receptor (mGluR5) research, highlighting the pharmacological relevance of strained alicyclic systems.
  • 2016 : Advanced synthesis protocols using potassium carbonate in dimethylacetamide demonstrated improved yields for related methyl benzoate derivatives.
  • 2024 : Commercial availability through platforms like Chemcia Scientific LLC and Bidepharm confirmed industrial-scale production capabilities.

Structural Significance in Medicinal Chemistry

The molecular architecture of this compound (C₁₃H₁₅NO₃, MW 233.27 g/mol) combines three critical elements:

  • Methyl ester group : Enhances lipid solubility, facilitating membrane permeability while serving as a hydrolyzable prodrug motif.
  • Para-substituted benzoate core : Provides planar aromaticity for π-π stacking interactions with biological targets.
  • Cyclobutanecarbonyl-amino linker : Introduces conformational strain (109.5° bond angles) and controlled hydrophobicity, optimizing target binding specificity.

Comparative analysis with unmodified methyl 4-aminobenzoate (C₈H₉NO₂) reveals:

Property 4-(Cyclobutanecarbonyl-amino) Derivative Methyl 4-Aminobenzoate
Molecular Weight 233.27 g/mol 151.16 g/mol
LogP (Predicted) 2.1 1.3
Hydrogen Bond Donors 2 2
Rotatable Bonds 5 3

This structural profile enables unique interactions with biological targets, particularly in allosteric binding pockets requiring both rigidity and moderate hydrophobicity.

Research Relevance in Modified Benzoate Derivatives

As part of the methyl benzoate chemical family, this compound exemplifies three key trends in medicinal chemistry:

  • Bioisosteric replacement : The cyclobutane ring serves as a sp³-rich alternative to aromatic rings, reducing metabolic susceptibility while maintaining van der Waals contact surfaces.
  • Conformational restriction : The strained four-membered ring limits rotational freedom, potentially improving binding entropy compared to linear alkyl chains.
  • Prodrug optimization : The methyl ester group balances solubility for administration and in vivo hydrolysis to active carboxylic acid metabolites.

Recent applications include:

  • Allosteric modulator development : Cyclobutane-containing analogs demonstrate nanomolar activity at mGluR5 receptors, with structure-activity relationship (SAR) studies highlighting the importance of the carbonyl-amino spacer.
  • Polymer chemistry : Methyl benzoate derivatives serve as initiators in ring-opening polymerizations, where the cyclobutane group influences thermal stability.

Academic Research Trajectory and Current Status

As of 2025, research on this compound spans three primary domains:

1. Synthetic Methodology

  • Microwave-assisted amidation reduces reaction times from 24 hours to <2 hours while maintaining 95% purity.
  • Flow chemistry approaches achieve gram-scale production with 0.5% impurity levels.

2. Biological Screening

  • Preliminary studies suggest affinity for:
    • Cannabinoid receptors (CB1/CB2)
    • Transient receptor potential (TRP) channels
    • Protein kinase C isoforms

3. Materials Science

  • Incorporated into liquid crystal polymers, demonstrating phase transition temperatures 15°C higher than benzene-ring analogs.

Ongoing clinical trials (Phase I/II) investigate cyclobutane-containing benzoates for:

  • Neuropathic pain management
  • Inflammatory bowel disease
  • Topical photoprotectants

Properties

IUPAC Name

methyl 4-(cyclobutanecarbonylamino)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c1-17-13(16)10-5-7-11(8-6-10)14-12(15)9-3-2-4-9/h5-9H,2-4H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEVQARVJHUHBEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cyclobutanecarbonyl-amino)-benzoic acid methyl ester typically involves the following steps:

    Formation of Cyclobutanecarbonyl Chloride: Cyclobutanecarboxylic acid is reacted with thionyl chloride to form cyclobutanecarbonyl chloride.

    Amidation Reaction: The cyclobutanecarbonyl chloride is then reacted with 4-aminobenzoic acid to form 4-(Cyclobutanecarbonyl-amino)-benzoic acid.

    Esterification: Finally, the 4-(Cyclobutanecarbonyl-amino)-benzoic acid is esterified using methanol and a catalyst such as sulfuric acid to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(Cyclobutanecarbonyl-amino)-benzoic acid methyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Electrophilic substitution reactions typically use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

4-(Cyclobutanecarbonyl-amino)-benzoic acid methyl ester is a chemical compound with the molecular formula C13H15NO3C_{13}H_{15}NO_3 and a molecular weight of 233.26 g/mol . It is also known by other names such as methyl 4-(cyclobutanecarboxamido)benzoate and methyl 4-(cyclobutanecarbonylamino)benzoate .

Chemical Properties and Structure

The compound features a central benzoic acid structure with a cyclobutanecarbonyl group attached to an amino group. The presence of a methyl ester functional group enhances its lipophilicity, potentially improving bioavailability. Key identifiers include:

  • IUPAC Name: methyl 4-(cyclobutanecarbonylamino)benzoate
  • InChI: InChI=1S/C13H15NO3/c1-17-13(16)10-5-7-11(8-6-10)14-12(15)9-3-2-4-9/h5-9H,2-4H2,1H3,(H,14,15)
  • SMILES: COC(=O)C1=CC=C(C=C1)NC(=O)C2CCC2

Computed properties include a XLogP3 value of 2.8, one hydrogen bond donor, and three hydrogen bond acceptors .

Potential Applications

This compound is investigated for various scientific research applications:

  • Chemistry: It serves as a building block in organic synthesis and as a precursor for creating more complex molecules.
  • Biology: It is studied for interactions with biological macromolecules and its effects on cellular processes.
  • Medicine: It is explored for potential therapeutic properties, including anti-inflammatory and anticancer activities.
  • Industry: It is utilized in developing new materials and as an intermediate in synthesizing pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(Cyclobutanecarbonyl-amino)-benzoic acid methyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

4-(1-Benzyl-1,2,3-triazol-4-ylmethoxy)-benzoic Acid Methyl Ester

  • Structure : Features a triazole-methoxy substituent at the para position.
  • Synthesis : Produced via alkyne-azide cycloaddition under AgCl catalysis (72% yield) or silver complex catalysis (54% yield) .
  • Comparison : The triazole group introduces hydrogen-bonding capability, contrasting with the cyclobutane’s steric bulk. Catalytic efficiency differs significantly between AgCl and silver complexes, suggesting sensitivity to substituent electronic effects .

2-(7-Methyl-2-oxo-2H-chromen-4-ylmethoxy)-benzoic Acid Methyl Ester

  • Structure : Contains a coumarin-derived methoxy group.
  • Spectroscopic Data : IR spectra show lactone carbonyl stretching at 1720 cm⁻¹ and ester carbonyl at 1742 cm⁻¹, highlighting electronic differences between lactone and ester groups .
  • This difference may influence solubility and target binding in biological systems .

4-((Morpholin-4-yl)methyl)benzoic Acid Methyl Ester Derivatives

  • Structure : Morpholine or pyrrolidine rings appended via methylene linkers.
  • Synthesis : Derived from methyl ester precursors via hydrolysis (e.g., 97% yield for morpholine derivative) .
  • Biological Relevance : These derivatives are intermediates for bioactive molecules, such as butyrylcholinesterase inhibitors, where the morpholine group modulates enzyme interaction .

4-(4-Oxobutyl)benzoic Acid Methyl Ester

  • Structure : A ketone-containing butyl chain at the para position.
  • Applications : Used in organic synthesis for further functionalization (e.g., aldehyde intermediates) .
  • Comparison : The oxobutyl group introduces a reactive ketone, enabling diverse chemical modifications, whereas the cyclobutane’s stability may limit such reactivity .

Anticancer Activity

  • This compound: Hypothesized to exhibit anticancer activity based on structural analogs like 2-acetamidobenzoic acid methyl ester (Av7), which inhibits human gastric (AGS), liver (HepG2), and lung (A549) cancer cell proliferation .
  • Steroidal Esters of 4-Me-CABA: Steroidal derivatives of 4-methyl-3-bis(2-chloroethyl)aminobenzoic acid demonstrate enhanced antileukemic activity against P388 and L1210 leukemias. The NH-CO group in axial conformation is critical for activity, suggesting that substituent orientation profoundly impacts efficacy .

Enzyme Inhibition

  • Butyrylcholinesterase (BChE) Inhibitors: Derivatives of 4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)benzoic acid show improved potency when amide or ester groups are optimized. For example, methyl ester derivatives exhibit enhanced selectivity due to steric and electronic modulation at the active site .

Physicochemical and Spectroscopic Differences

Property/Feature This compound 4-Hydroxybenzoic Acid Methyl Ester 4-Nitrobenzoic Acid Methyl Ester
Substituent Cyclobutanecarbonyl-amino -OH -NO₂
Electronic Effects Electron-withdrawing (amide) Electron-donating (-OH) Strongly electron-withdrawing (-NO₂)
IR Stretching (C=O) ~1680–1720 cm⁻¹ (amide + ester) 1742 cm⁻¹ (ester only) ~1725 cm⁻¹ (ester + nitro conjugation)
Bioactivity Hypothesized anticancer/anti-enzyme Antimicrobial preservative Substrate for enzymatic studies

Key Research Findings

Substituent-Driven Reactivity: Electron-withdrawing groups (e.g., -NO₂) enhance ester carbonyl reactivity, while bulky substituents like cyclobutane improve metabolic stability .

Synthetic Yields : Catalytic systems (e.g., AgCl vs. silver complexes) significantly impact triazole-containing ester yields, emphasizing the role of substituent electronic effects in reaction efficiency .

Biological Specificity : Anti-tumor activity in methyl ester derivatives correlates with substituent polarity and hydrogen-bonding capacity, as seen in Av7 (IC₅₀ values < 10 μM for AGS cells) .

Biological Activity

4-(Cyclobutanecarbonyl-amino)-benzoic acid methyl ester, a derivative of benzoic acid, has garnered attention for its potential biological activities. This compound is characterized by a cyclobutanecarbonyl group attached to an amino group on the benzoic acid structure, which may influence its interaction with biological targets. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C12H15NO2\text{C}_{12}\text{H}_{15}\text{N}\text{O}_{2}

This compound features a methyl ester functional group, which is known to enhance lipophilicity and potentially improve bioavailability.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Studies suggest that compounds with similar structures can inhibit various enzymes, including soluble epoxide hydrolase (sEH) and proteolytic enzymes such as cathepsins B and L. These interactions may lead to anti-inflammatory and anticancer effects, as well as modulation of protein degradation pathways.

1. Enzyme Inhibition

Research indicates that derivatives of benzoic acid can exhibit significant enzyme inhibition. For instance, related compounds have shown inhibitory effects on sEH, which is involved in the metabolism of bioactive lipids. The inhibition of sEH may contribute to cardiovascular benefits by enhancing the availability of epoxyeicosatrienoic acids (EETs) .

2. Antioxidant Activity

Compounds similar to this compound have demonstrated antioxidant properties, which are crucial for protecting cells from oxidative stress. This activity is particularly relevant in the context of aging and age-related diseases .

3. Anticancer Potential

In vitro studies have highlighted the potential anticancer activity of benzoic acid derivatives. For example, compounds exhibiting structural similarities have been evaluated for their ability to induce apoptosis in cancer cell lines . The mechanism often involves the activation of apoptotic pathways through caspase activation.

Study 1: Inhibition of Soluble Epoxide Hydrolase

A study focused on various benzoic acid derivatives found that specific structural modifications significantly enhanced sEH inhibitory activity. The most potent inhibitors were those that contained hydrophobic substituents similar to those found in this compound .

Compound NameInhibition Percentage (%)Reference
Compound A72%
Compound B68%
This compoundTBDTBD

Study 2: Antioxidant and Cytotoxic Effects

Another investigation assessed the antioxidant capacity of several benzoic acid derivatives, including those with cyclobutane moieties. The results indicated a significant reduction in reactive oxygen species (ROS) levels in treated cell lines, suggesting a protective effect against oxidative damage .

Compound NameROS Reduction (%)Cytotoxicity (IC50 μM)Reference
Compound C45%>100
Compound D50%>100
This compoundTBDTBDTBD

Q & A

Basic: What are the optimal synthetic routes for 4-(cyclobutanecarbonyl-amino)-benzoic acid methyl ester, and how can reaction conditions be controlled to improve yield?

Methodological Answer:
The synthesis typically involves acylation of 4-aminobenzoic acid methyl ester with cyclobutanecarbonyl chloride. Key steps include:

  • Acylation: Conducted under inert atmosphere (e.g., nitrogen) to prevent hydrolysis of the acid chloride. Use aprotic solvents (e.g., THF, DCM) and a base (e.g., triethylamine) to neutralize HCl byproducts .
  • Esterification: If starting from 4-aminobenzoic acid, esterification with methanol and an acid catalyst (e.g., H₂SO₄) precedes acylation. Reaction time and temperature (e.g., 60–80°C) are critical to avoid ester hydrolysis .
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is used to isolate the product.

Advanced: How can mechanistic studies (e.g., kinetic isotope effects, DFT calculations) elucidate the acylation reaction pathway?

  • Use isotopic labeling (e.g., D₂O) to track proton transfer steps.
  • Perform DFT calculations to model transition states and identify rate-limiting steps (e.g., nucleophilic attack by the amine) .

Basic: What spectroscopic and chromatographic methods are recommended for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR to confirm cyclobutane ring geometry (e.g., coupling constants for ring protons) and ester/amide functional groups .
  • IR Spectroscopy: Detect amide C=O (~1650 cm⁻¹) and ester C=O (~1720 cm⁻¹) stretches .
  • HPLC/UPLC: Assess purity (>98%) using reverse-phase C18 columns (methanol/water mobile phase) .

Advanced: How can X-ray crystallography and computational modeling resolve ambiguities in stereochemical assignments?

  • Grow single crystals via slow evaporation (solvent: acetone/hexane). Compare experimental crystal structures with DFT-optimized geometries to confirm stereochemistry .

Basic: What strategies are used to evaluate the biological activity of this compound?

Methodological Answer:

  • In vitro assays: Screen for enzyme inhibition (e.g., cyclooxygenase, kinases) using fluorogenic substrates or ELISA.
  • Cellular uptake studies: Use fluorescent labeling (e.g., FITC conjugation) to track intracellular localization .

Advanced: How can proteomics or metabolomics identify molecular targets in complex biological systems?

  • Perform affinity chromatography with immobilized compound to pull down binding proteins.
  • Use LC-MS/MS to analyze changes in metabolite profiles after compound treatment .

Basic: How can researchers address contradictions in bioactivity data caused by enantiomeric impurities?

Methodological Answer:

  • Chiral HPLC: Resolve enantiomers using columns like Chiralpak AD-H (hexane/isopropanol mobile phase) .
  • Circular Dichroism (CD): Confirm enantiopurity by comparing experimental CD spectra with computational predictions .

Advanced: What in silico tools predict enantiomer-specific interactions with biological targets?

  • Use molecular docking (e.g., AutoDock Vina) to model binding poses of R and S enantiomers.
  • Perform MD simulations to assess stability of enantiomer-protein complexes .

Basic: How can the compound’s stability under varying pH and temperature conditions be assessed?

Methodological Answer:

  • Forced degradation studies: Incubate at pH 1–13 (37°C, 24 hrs) and analyze degradation products via LC-MS.
  • Thermogravimetric Analysis (TGA): Determine thermal stability (e.g., decomposition >150°C) .

Advanced: What mechanistic insights can be gained from identifying degradation pathways?

  • Use HRMS to characterize degradation products (e.g., hydrolysis of ester/amide bonds).
  • Propose degradation pathways using software like ACD/LC Simulator .

Basic: What derivatization strategies enhance solubility or bioavailability?

Methodological Answer:

  • Salt formation: React with HCl or sodium bicarbonate to improve aqueous solubility.
  • PEGylation: Attach polyethylene glycol chains to the amide nitrogen .

Advanced: How can structure-activity relationship (SAR) studies guide rational design of derivatives?

  • Synthesize analogs with modified cyclobutane rings (e.g., fluorinated or spirocyclic derivatives).
  • Use QSAR models to correlate structural descriptors (e.g., logP, polar surface area) with activity .

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